四酸化マンガンモリブデン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

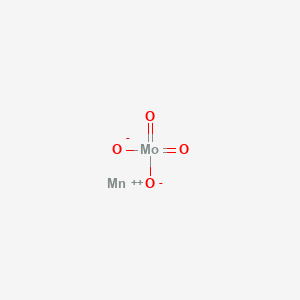

Manganese molybdenum tetraoxide is a chemical compound composed of manganese and molybdenum oxides. It is known for its unique properties and potential applications in various fields, including catalysis, energy storage, and materials science. This compound is of interest due to its ability to undergo multiple oxidation states and its structural versatility.

科学的研究の応用

Manganese molybdenum tetraoxide has a wide range of scientific research applications, including:

Catalysis: It is used as a catalyst in various chemical reactions, including oxidation and reduction reactions. Its ability to undergo multiple oxidation states makes it an effective catalyst for these processes.

Energy Storage: Manganese molybdenum tetraoxide is used in the development of advanced energy storage devices, such as supercapacitors and batteries

Materials Science: This compound is used in the synthesis of novel materials with unique properties. It is often incorporated into composite materials to enhance their mechanical and thermal properties.

Environmental Applications: Manganese molybdenum tetraoxide is used in the removal of pollutants from water and air. Its catalytic properties enable the degradation of harmful substances, making it an effective material for environmental remediation.

作用機序

Target of Action

Manganese molybdenum tetraoxide, a compound involving manganese and molybdenum oxides, interacts with various targets. Manganese oxides, such as Mn3O4, have been found to act as catalysts for a range of reactions . Molybdenum oxides, on the other hand, have been used extensively in nanomedicine, particularly in the diagnosis and treatment of tumors .

Mode of Action

The mode of action of manganese molybdenum tetraoxide is complex and involves several interactions. Molybdenum oxide nanoparticles show strong optical absorption in the visible and near-infrared region due to their special defect structure . This property makes them good photothermal materials, which can be used in phototherapy . Manganese oxides, such as Mn3O4, act as catalysts in various reactions, including the oxidation of methane and carbon monoxide, the decomposition of NO, the reduction of nitrobenzene, and the catalytic combustion of organic compounds .

Biochemical Pathways

Manganese and molybdenum oxides influence several biochemical pathways. Molybdenum is synthesized by a highly conserved biosynthetic pathway that can be divided into four steps, each producing a specific biochemical intermediate . Manganese, on the other hand, influences ecosystem carbon dynamics by mediating biochemical pathways that include photosynthesis .

Pharmacokinetics

Molybdenum oxide nanoparticles are known for their low biological toxicity, ease of excretion, and capability of photoacoustic imaging , which could impact their bioavailability.

Result of Action

The result of the action of manganese molybdenum tetraoxide is multifaceted. The reduction of manganese oxides leads to the formation of Mn(III)-ligand complexes at significant concentrations . Molybdenum oxide nanoparticles, due to their strong optical absorption, can be used in phototherapy for the treatment of tumors .

Action Environment

The action of manganese molybdenum tetraoxide is influenced by various environmental factors. For instance, the reactivity of Mn oxides with reductants depends on surface reactions and possible surface defects . Similarly, the properties of molybdenum oxide nanoparticles can be affected by the poor water solubility and rapid clearance of imperfect materials .

準備方法

Synthetic Routes and Reaction Conditions

Manganese molybdenum tetraoxide can be synthesized through various methods, including hydrothermal synthesis and solid-state reactions. One common method involves the hydrothermal technique, where manganese and molybdenum precursors are mixed in an aqueous solution and subjected to high temperature and pressure. This process typically involves heating the mixture at around 200°C for several hours, resulting in the formation of manganese molybdenum tetraoxide.

Industrial Production Methods

In industrial settings, manganese molybdenum tetraoxide can be produced by heating a mixture of manganese oxide and molybdenum oxide at high temperatures. This process often involves the use of a reducing atmosphere to facilitate the formation of the desired compound. The reaction conditions, such as temperature and duration, are optimized to achieve high purity and yield.

化学反応の分析

Types of Reactions

Manganese molybdenum tetraoxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of manganese and molybdenum, as well as the reaction conditions.

Common Reagents and Conditions

Common reagents used in the reactions of manganese molybdenum tetraoxide include hydrogen peroxide, nitric acid, and sulfuric acid. The reaction conditions, such as temperature, pressure, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from the reactions of manganese molybdenum tetraoxide depend on the specific reaction conditions. For example, oxidation reactions may result in the formation of higher oxidation state compounds, while reduction reactions may yield lower oxidation state products.

類似化合物との比較

Manganese molybdenum tetraoxide can be compared with other similar compounds, such as:

Manganese dioxide: Known for its catalytic and electrochemical properties, manganese dioxide is widely used in batteries and as a catalyst in various chemical reactions.

Molybdenum trioxide: This compound is used in catalysis, energy storage, and materials science. It shares similar properties with manganese molybdenum tetraoxide, such as the ability to undergo multiple oxidation states.

Manganese molybdate: Another compound that combines manganese and molybdenum, manganese molybdate is used in catalysis and materials science. It has unique structural and chemical properties that differentiate it from manganese molybdenum tetraoxide.

特性

CAS番号 |

14013-15-1 |

|---|---|

分子式 |

MnMoO |

分子量 |

166.89 g/mol |

IUPAC名 |

manganese;oxomolybdenum |

InChI |

InChI=1S/Mn.Mo.O |

InChIキー |

LWOJVCRSXHGDIJ-UHFFFAOYSA-N |

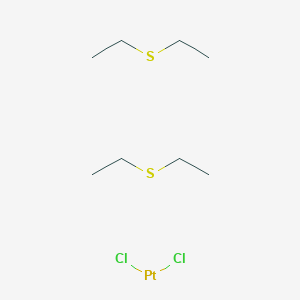

SMILES |

[O-][Mo](=O)(=O)[O-].[Mn+2] |

正規SMILES |

O=[Mo].[Mn] |

Key on ui other cas no. |

14013-15-1 |

ピクトグラム |

Health Hazard |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octadeca-9,12-dienethioate](/img/structure/B78172.png)